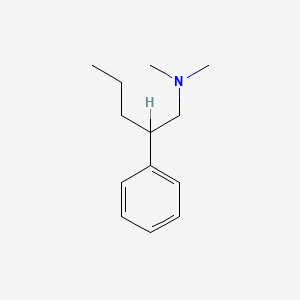
N,N-Dimethyl-beta-propylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-beta-propylphenethylamine: is an organic compound with the molecular formula C13H21N. It is a substituted phenethylamine, characterized by the presence of a dimethylamino group attached to the beta position of the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Beta-Propiolactone Method: One common method involves the reaction of beta-propiolactone with dimethylamine.
N-Propanol Method: Another method involves the continuous preparation of N,N-dimethylpropylamine using N-propanol as a raw material.
Industrial Production Methods: The industrial production of N,N-Dimethyl-beta-propylphenethylamine is still in the exploratory stage. The continuous preparation method using N-propanol is considered promising due to its high conversion rate, good selectivity, and low energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-beta-propylphenethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-beta-propylphenethylamine is used as a reagent in organic synthesis, particularly in the formation of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of phenethylamine derivatives with biological receptors and enzymes .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
N,N-Dimethyl-beta-propylphenethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT1A). It acts as an agonist at these receptors, modulating their activity and influencing neurotransmitter release . Additionally, it may interact with monoamine oxidase B (MAO-B) as a substrate .
Comparison with Similar Compounds
N,N-Dimethylphenethylamine: Similar in structure but lacks the propyl group.
N,N-Dimethyltryptamine: A hallucinogenic compound with a different aromatic ring structure.
N,N-Dimethyl-p-phenylenediamine: Used in microbiology and has different functional groups.
Uniqueness: N,N-Dimethyl-beta-propylphenethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptors and enzymes makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
33132-65-9 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-8-13(11-14(2)3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3 |
InChI Key |
RHVNWLPXOJLLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



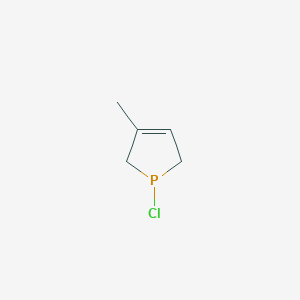

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

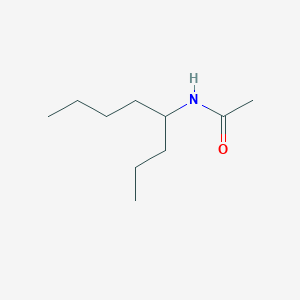
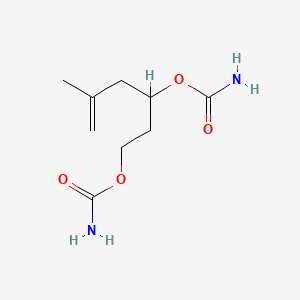


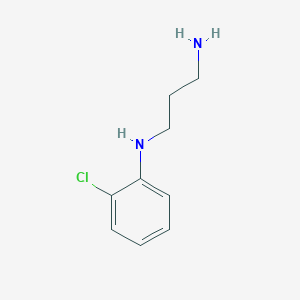
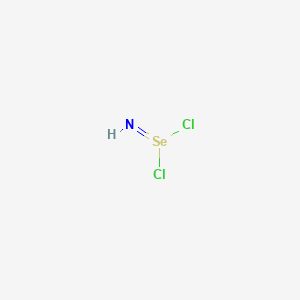
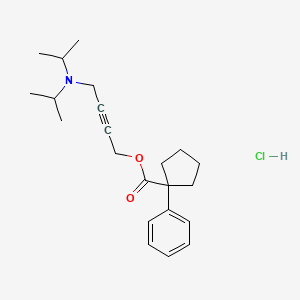
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
